O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine

説明

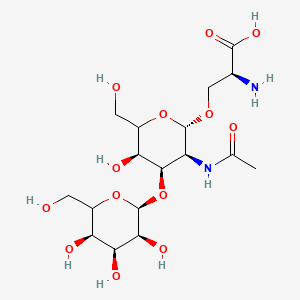

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine is a serine derivative that is L-serine having a 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl moiety attached to the side-chain oxygen. It is an O-glycosyl-L-serine and a non-proteinogenic L-alpha-amino acid. It is a tautomer of an this compound zwitterion.

作用機序

Target of Action

T Epitope, Serinyl, also known as “beta-D-Galp-(1->3)-alpha-D-GalpNAc-O-Ser” or “O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine”, is a cancer-associated carbohydrate tumor antigen . The primary targets of this compound are T cells, specifically CD4+ and CD8+ T cells . These T cells play a crucial role in controlling and driving the immune response with their ability to discriminate peptides derived from healthy as well as pathogenic proteins .

Mode of Action

T Epitope, Serinyl interacts with its targets, the T cells, through a process involving the major histocompatibility complex (MHC) molecules on the surface of nucleated cells . The T cell receptor (TCR) expressed on the T cell surface recognizes the peptide-MHC complexes (pMHC) presented on the surface of other cells . This precise recognition process is of paramount importance for a well-functioning immune system .

Biochemical Pathways

The interaction of T Epitope, Serinyl with T cells affects the immune response pathways. T cells recognize and survey peptides (epitopes) presented by MHC molecules on the surface of nucleated cells . They differentiate between native “self” peptides versus peptides deriving from pathogens, infections, or genomic mutations . This recognition process triggers an immune response, shaping the biochemical pathways involved in immune system function .

Result of Action

The interaction of T Epitope, Serinyl with T cells results in an immune response. This response is crucial in controlling and driving the immune response, particularly in the context of cancer immunotherapy . The compound may be effective as cancer-specific targets for immunotherapy as well as in the development of diagnostic monoclonal antibodies .

生物活性

O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, a glycosylated amino acid, has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a galactosyl moiety linked to an N-acetylgalactosamine and L-serine. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₁₃H₁₉N₃O₁₁

- Molecular Weight : 341.30 g/mol

- IUPAC Name : this compound

This structure allows for interactions with various biological systems, particularly in glycoprotein synthesis and cell signaling.

1. Glycosylation and Cell Signaling

Glycosylation plays a critical role in protein function and cell signaling. The presence of the galactose and N-acetylgalactosamine residues in this compound enhances its ability to participate in cellular interactions. These sugar moieties are known to influence:

- Cell adhesion : Glycoconjugates facilitate the binding of cells to extracellular matrices and other cells, which is essential for tissue formation and repair.

- Immune response modulation : Glycosylated compounds can affect immune cell signaling pathways, potentially modulating inflammatory responses.

2. Enzymatic Interactions

Research indicates that this compound can serve as a substrate for specific glycosidases, such as alpha-N-acetylgalactosaminidase. This enzyme catalyzes the hydrolysis of glycosidic bonds in glycoproteins, releasing galactose and contributing to the remodeling of glycoconjugates, which is vital for cellular processes like differentiation and apoptosis .

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of various glycosides, including this compound. The findings suggested that this compound exhibited significant cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The study highlighted the importance of glycosylation patterns in enhancing the bioactivity of anticancer agents .

Case Study 2: Immunomodulatory Effects

Another research effort focused on the immunomodulatory effects of glycosides derived from L-serine derivatives. It was observed that this compound could enhance the activation of macrophages, leading to increased production of pro-inflammatory cytokines. This suggests potential applications in vaccine development or as adjuvants in immunotherapy .

Data Table: Summary of Biological Activities

科学的研究の応用

Glycobiology and Cancer Biomarkers

One of the prominent applications of O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine is in the field of glycobiology, where it serves as a crucial component in the study of glycosylation patterns associated with cancer. The modification of mucin-type glycoproteins through O-glycosylation, including the addition of this compound, is linked to tumor progression and metastasis.

Case Study: Mucin-Type Glycans in Cancer

A study highlighted the role of altered O-glycosylation in cancer cells, noting that changes in glycan structures can serve as biomarkers for early detection and prognosis. Specifically, the presence of this compound was shown to correlate with specific cancer types, making it a potential target for diagnostic assays .

Therapeutic Applications

This compound has potential therapeutic applications due to its role in modulating immune responses and its impact on cell signaling pathways.

Therapeutic Insights

- Immune Modulation : Research indicates that glycosylated compounds can influence immune cell interactions, potentially enhancing immune responses against tumors .

- Drug Development : The compound is being explored for its ability to serve as a scaffold for drug design, particularly in creating glycoprotein-based therapeutics that can mimic natural biological processes .

Enzymatic Reactions and Biocatalysis

The enzymatic properties associated with this compound are significant for biocatalysis applications. Enzymes such as endo-alpha-N-acetylgalactosaminidase catalyze reactions involving this compound, facilitating the release of specific sugar moieties from glycoproteins.

Enzymatic Activity Table

| Enzyme Name | EC Number | Reaction Type |

|---|---|---|

| Endo-alpha-N-acetylgalactosaminidase | 3.2.1.97 | Hydrolysis of Gal-(1->3)-beta-GalNAc linked to serine |

| Beta-1,4-Galactosyltransferase | 2.4.1.38 | Transfer of galactose to acceptor molecules |

This enzymatic activity underlines the importance of this compound in biochemical pathways involved in glycoprotein metabolism .

Biotechnology and Industrial Applications

In biotechnology, this compound is utilized for its ability to enhance protein stability and solubility when incorporated into recombinant proteins. This property is particularly valuable in the pharmaceutical industry for developing biologics.

Biotechnological Applications

- Protein Engineering : The incorporation of this compound into therapeutic proteins can improve their pharmacokinetics and reduce immunogenicity .

- Vaccine Development : Its role as an adjuvant in vaccines has been investigated, with promising results indicating enhanced immune responses when used alongside antigens .

特性

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMCWZFLLGVIID-ULCOMTOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131054 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60280-57-1 | |

| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60280-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。